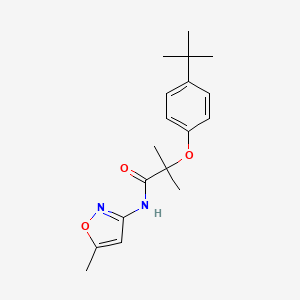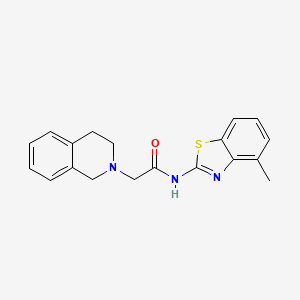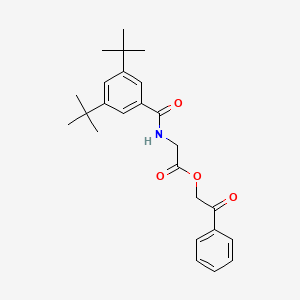![molecular formula C15H14BrFN2OS B4840677 1-[(5-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4840677.png)
1-[(5-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine
Descripción general
Descripción
1-[(5-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTF belongs to the class of piperazine derivatives and exhibits a unique chemical structure that makes it a suitable candidate for drug development.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activities
Research has explored derivatives of piperazine, including those with a 4-fluorophenyl group, for their potential in antimicrobial and antiviral applications. For instance, urea and thiourea derivatives of piperazine doped with febuxostat have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013). Similarly, the synthesis and biological evaluation of 1,2,4-triazole derivatives containing a piperazine nucleus have indicated significant antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, suggesting their potential as antifungal agents (Mermer et al., 2018).
Radiochemistry and Positron Emission Tomography (PET)
Compounds with a piperazine structure, including those with a 4-fluorophenyl moiety, have been used in radiochemistry, particularly for positron emission tomography (PET). For example, research on 1-[2-(4-Fluorobenzoylamino)ethyl]-4-(7-methoxynaphthyl)piperazine (S14506) has demonstrated its potential as a potent and selective agonist at 5-HT1A receptors, with implications for PET imaging and the study of radioligand metabolic pathways (Lu et al., 2005).
Drug Synthesis and Modification
Piperazine derivatives are also significant in the synthesis and modification of various drugs. For instance, the synthesis of flunarizine, a calcium channel blocker used to treat migraines and other conditions, involves a piperazine component. The synthesis process has been refined using metal-catalyzed amination, highlighting the role of piperazine derivatives in drug development (Shakhmaev et al., 2016).
Molecular Docking Studies
Molecular docking studies have been conducted on piperazine-1-yl-1H-indazole derivatives, including those with a fluorophenyl component. These studies have implications for the field of medicinal chemistry, as they provide insights into the potential interactions of these compounds with various biological targets (Balaraju et al., 2019).
Enzyme Inhibition and Anticancer Properties
Finally, some piperazine derivatives have been studied for their enzyme inhibitory potentials and anticancer properties. Research on a series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group has revealed significant inhibitory activity against certain cancer cell lines, highlighting the potential of these compounds in cancer research (Ding et al., 2016).
Propiedades
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2OS/c16-14-6-5-13(21-14)15(20)19-9-7-18(8-10-19)12-3-1-11(17)2-4-12/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOPUPBHNRHGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4840595.png)

![2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B4840610.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4840621.png)

![5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840632.png)
![N-allyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4840637.png)


![2-(3,4-diethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B4840658.png)
![4-({3-[(2-benzylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840660.png)
![methyl 2-[(3-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B4840663.png)

![N-(2-chloro-6-fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4840689.png)